(2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide
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Overview
Description
(2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group and an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the intermediate: The initial step involves the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.
Coupling reaction: The intermediate is then coupled with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.
Amidation: The final step involves the amidation of the resulting product with propenamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroanthracene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.
(2E)-3-(4-methylphenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (2E)-3-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the anthracene moiety allows for unique interactions and reactivity compared to its analogs.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(9,10-dioxoanthracen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO3/c24-15-8-5-14(6-9-15)7-12-21(26)25-16-10-11-19-20(13-16)23(28)18-4-2-1-3-17(18)22(19)27/h1-13H,(H,25,26)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHSPYVAMBRDJG-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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